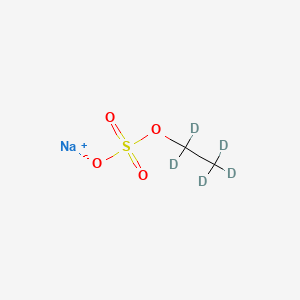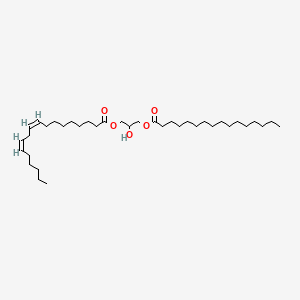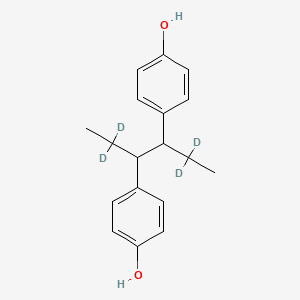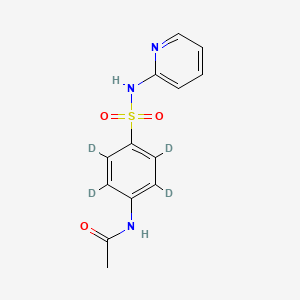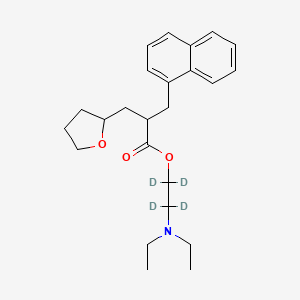
Nafronyl-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nafronyl-d4, also known as naftidrofuryl-d4, is a deuterated form of naftidrofuryl. It is a vasodilator used primarily in the management of peripheral and cerebral vascular disorders. The compound is known for its ability to enhance cellular oxidative capacity and act as a selective antagonist of serotonin receptors, specifically the 5-HT2A receptor .
Applications De Recherche Scientifique
Nafronyl-d4 has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of naftidrofuryl and related compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of naftidrofuryl in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating vascular disorders and enhancing cellular oxidative capacity.
Méthodes De Préparation
The synthesis of Nafronyl-d4 involves the incorporation of deuterium atoms into the naftidrofuryl molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate compound, 2-(diethylamino)ethyl 3-(1-naphthyl)-2-(tetrahydrofuran-2-ylmethyl)propanoate.
Deuteration: The intermediate is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions.
Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale synthesis and stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Nafronyl-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Mécanisme D'action
Nafronyl-d4 exerts its effects primarily through its action as a selective antagonist of serotonin receptors, specifically the 5-HT2A receptor. By blocking these receptors, this compound inhibits the vasoconstrictive effects of serotonin, leading to vasodilation and improved blood flow. Additionally, this compound enhances cellular oxidative capacity, which may contribute to its therapeutic effects in vascular disorders .
Comparaison Avec Des Composés Similaires
Nafronyl-d4 is unique due to its deuterated nature, which provides advantages in scientific research, such as improved stability and distinct isotopic labeling for tracing studies. Similar compounds include:
Naftidrofuryl: The non-deuterated form, used for similar therapeutic purposes but lacks the isotopic labeling benefits.
Sarpogrelate: Another serotonin receptor antagonist used in the treatment of vascular disorders.
Ketanserin: A selective serotonin receptor antagonist with similar vasodilatory effects
This compound stands out due to its enhanced stability and utility in research applications, making it a valuable tool in the study of vascular pharmacology and drug metabolism.
Propriétés
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3/i14D2,16D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFPSLPKGSANY-RCYYZLFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676052 |
Source


|
| Record name | 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215649-28-7 |
Source


|
| Record name | 2-(Diethylamino)(~2~H_4_)ethyl 2-[(naphthalen-1-yl)methyl]-3-(oxolan-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
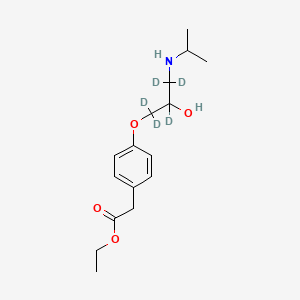

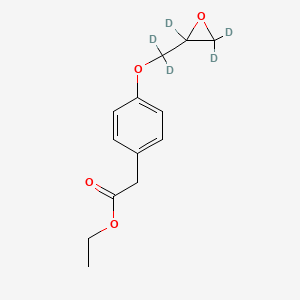
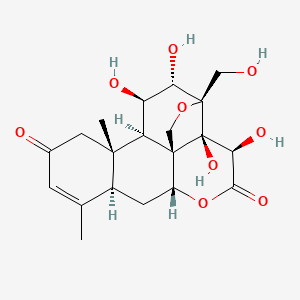
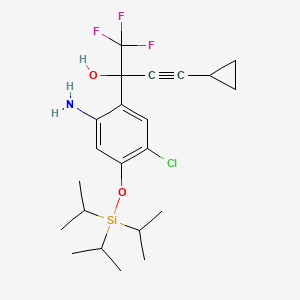
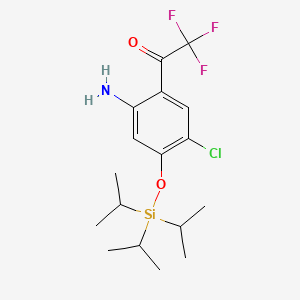
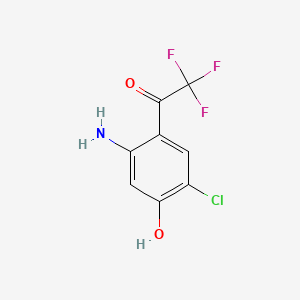
![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
